1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide
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Overview
Description
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a thieno-pyrrole core with a phenylmethyl substituent and two dioxide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide involves several steps. One common method includes the reaction of thieno[3,4-c]pyrrole with dimethyl acetylenedicarboxylate under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
When compared to similar compounds, 1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide stands out due to its unique combination of functional groups. Similar compounds include:
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: This compound has a similar core structure but lacks the phenylmethyl and dioxide groups, resulting in different chemical properties and reactivity.
Dithieno[3,2-b2′,3′-d]pyrrole: This compound is used in organic solar cells and has different electronic properties due to its extended conjugation.
These comparisons highlight the distinctiveness of this compound and its potential for various applications.
Properties
CAS No. |
144425-31-0 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
5-benzyl-1,3-dihydrothieno[3,4-c]pyrrole 2,2-dioxide |
InChI |
InChI=1S/C13H13NO2S/c15-17(16)9-12-7-14(8-13(12)10-17)6-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2 |
InChI Key |
ZGFFZSFHCLPEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN(C=C2CS1(=O)=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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